Cas no 16896-82-5 (Deschloromeclozine)

Deschloromeclozine structure
Deschloromeclozine structure
Product Name:Deschloromeclozine
CAS No:16896-82-5
MF:C25H28N2
MW:356.503226280212
CID:1061487
PubChem ID:21657657
Update Time:2025-07-09

Deschloromeclozine Chemical and Physical Properties

Names and Identifiers

    • Deschloromeclozine
    • 1-(Diphenylmethyl)-4-(3-methylbenzyl)piperazine
    • DES-CHLORO MECLIZINE
    • 1-(Diphenylmethyl)-4-(m-methylbenzyl)piperazine
    • 1-(Diphenylmethyl)-4-[(3-methylphenyl)methyl]piperazine
    • 1-(Diphenylmethyl)-4-[(3-methylphenyl)methyl]piperazine;
    • Meclozine Hydrochloride Imp. E (EP); Meclozine Imp. E (EP); 1-(Diphenylmethyl)-4-[(3-methylphenyl)methyl]piperazine; Meclozine Dihydrochloride Impurity E; Meclozine Impurity E
    • UNII-4QZ2CXR689
    • 1-Benzhydryl-4-((3-methylphenyl)methyl)piperazine
    • Piperazine, 1-(diphenylmethyl)-4-((3-methylphenyl)methyl)-
    • 1-benzhydryl-4-[(3-methylphenyl)methyl]piperazine
    • Meclozine dihydrochloride impurity E [EP]
    • 16896-82-5
    • Des-chloromeclozine
    • SCHEMBL16226762
    • 4QZ2CXR689
    • 1-(Diphenylmethyl)-4-((3-methylphenyl)methyl)piperazine
    • MECLOZINE DIHYDROCHLORIDE IMPURITY E [EP IMPURITY]
    • AKOS003974965
    • Inchi: 1S/C25H28N2/c1-21-9-8-10-22(19-21)20-26-15-17-27(18-16-26)25(23-11-4-2-5-12-23)24-13-6-3-7-14-24/h2-14,19,25H,15-18,20H2,1H3
    • InChI Key: KPNOZWCKPABFIJ-UHFFFAOYSA-N
    • SMILES: N1(C(C2C=CC=CC=2)C2C=CC=CC=2)CCN(CC2C=CC=C(C)C=2)CC1

Computed Properties

  • Exact Mass: 356.225248902g/mol
  • Monoisotopic Mass: 356.225248902g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 398
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 6.5Ų

Experimental Properties

  • Density: 1.095±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 99-100 ºC
  • Solubility: Almost insoluble (0.05 g/l) (25 º C),

Deschloromeclozine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D289245-50mg
Deschloromeclozine
16896-82-5
50mg
$ 63.00 2023-09-08
TRC
D289245-100mg
Deschloromeclozine
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100mg
$ 121.00 2023-09-08
TRC
D289245-250mg
Deschloromeclozine
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$ 184.00 2023-09-08
TRC
D289245-1g
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1g
$ 666.00 2023-04-17
TRC
D289245-2.5g
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$ 1453.00 2023-04-17

Deschloromeclozine Related Literature

Additional information on Deschloromeclozine

Deschloromeclozine and CAS No. 16896-82-5: A Comprehensive Overview

Deschloromeclozine, a derivative of meclozine, is a compound of significant interest in the field of pharmaceutical chemistry. With the CAS number 16896-82-5, this molecule has garnered attention for its potential therapeutic applications and mechanistic insights. This introduction aims to provide a detailed exploration of Deschloromeclozine, its chemical properties, pharmacological effects, and the latest research findings that underscore its relevance in modern medicine.

The chemical structure of Deschloromeclozine is characterized by its modification from the parent compound meclozine, which is primarily known for its antihistaminic and antiemetic properties. The removal of the chloro group in Deschloromeclozine imparts distinct pharmacological profiles, making it a subject of extensive study. The compound belongs to the phenothiazine class, which is renowned for its diverse biological activities. The molecular formula and structural modifications contribute to its unique interaction with biological targets, particularly receptors involved in nausea and vomiting control.

One of the most compelling aspects of Deschloromeclozine is its potential role in treating motion sickness and nausea. Clinical studies have indicated that it may offer a more refined approach compared to traditional antihistamines. The compound's ability to modulate histamine receptors while exhibiting minimal side effects has been a focal point of research. This makes it an attractive candidate for further development in therapeutic strategies aimed at improving patient comfort during chemotherapy and other medical procedures that induce nausea.

In recent years, advancements in computational chemistry have enabled researchers to predict the pharmacokinetic behavior of Deschloromeclozine with greater accuracy. Molecular docking studies have revealed that Deschloromeclozine interacts with histamine H1 and H3 receptors with high affinity, suggesting its potential as a dual-action agent. This dual reactivity could explain its efficacy in both preventing and treating nausea, a common challenge in clinical settings. Furthermore, the compound's solubility profile has been optimized for better bioavailability, enhancing its therapeutic potential.

The synthesis of Deschloromeclozine involves multi-step organic reactions that require precise control over reaction conditions. Researchers have developed novel synthetic pathways that improve yield and purity, making large-scale production feasible. These advancements are crucial for translating laboratory findings into clinical applications. The use of green chemistry principles has also been explored to minimize environmental impact during synthesis, aligning with global efforts toward sustainable pharmaceutical production.

Preclinical studies have provided valuable insights into the safety profile of Deschloromeclozine. Animal models have demonstrated that it exhibits low toxicity at therapeutic doses, with minimal organ-specific adverse effects. This contrasts favorably with some traditional antinausea agents that may cause sedation or other central nervous system disturbances. The compound's selectivity for specific receptors also contributes to its favorable safety profile, reducing the likelihood of off-target effects.

One area where Deschloromeclozine shows promise is in combination therapy regimens. Its ability to complement existing treatments for nausea and vomiting makes it a valuable addition to clinical practice. For instance, when used alongside corticosteroids during chemotherapy, Deschloromeclozine may enhance patient tolerance by mitigating nausea without significant added side effects. Such combinations highlight the compound's versatility and potential to improve patient outcomes across various medical conditions.

The regulatory landscape for Deschloromeclozine is evolving as more data becomes available on its efficacy and safety. Regulatory bodies are closely monitoring ongoing clinical trials to assess whether it meets stringent criteria for market approval. If successful, Deschloromeclozine could become a new standard in managing nausea and vomiting disorders, offering patients an alternative to currently available medications.

Future research directions include exploring the compound's potential beyond antiemetic applications. Preliminary studies suggest that Deschloromeclozine may have neuroprotective properties due to its interaction with certain neural pathways. This opens up avenues for investigating its role in neurodegenerative diseases or as an adjunct therapy in conditions involving neurological dysfunction. Such explorations would further solidify Deschloromeclozine's position as a multifaceted pharmacological agent.

In conclusion, Deschloromeclozine (CAS No.16896-82-5) represents a significant advancement in pharmaceutical research due to its unique chemical properties and therapeutic potential. Its efficacy in treating nausea and vomiting, coupled with a favorable safety profile, positions it as a promising candidate for clinical use. Ongoing studies continue to uncover new applications and refine our understanding of this compound's mechanisms of action. As research progresses, Deschloromeclozine is poised to make substantial contributions to patient care in various medical fields.

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